Cas no 2663-91-4 (2-Amino-1-(4-aminophenyl)propane-1,3-diol)

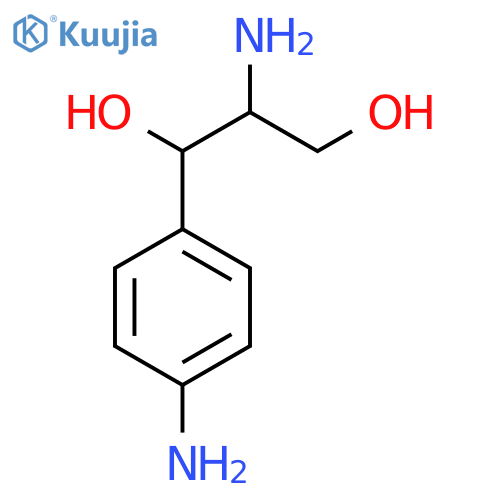

2663-91-4 structure

商品名:2-Amino-1-(4-aminophenyl)propane-1,3-diol

CAS番号:2663-91-4

MF:C9H14N2O2

メガワット:182.219662189484

MDL:MFCD00194352

CID:2194105

2-Amino-1-(4-aminophenyl)propane-1,3-diol 化学的及び物理的性質

名前と識別子

-

- 2-Amino-1-(4-aminophenyl)propane-1,3-diol

- (1R,2R)-(-)-2-amino-1-(4-aminophenyl)-1,3-propanediol

- FCH830050

- p-Aminophenyl-2-Amino- 1,3-Propandiol

- R2562

- 2-amino-1-(4-aminophenyl)-1,3-propanediol

- 2-Amino-1-(p-aminophenyl)-1,3-propanediol

- 1,3-propanediol, 2-amino-1-(4-aminophenyl)-

-

- MDL: MFCD00194352

- インチ: 1S/C9H14N2O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,10-11H2

- InChIKey: HOSHJSFGXZIFCZ-UHFFFAOYSA-N

- ほほえんだ: OC(C1C=CC(=CC=1)N)C(CO)N

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 147

- トポロジー分子極性表面積: 92.5

2-Amino-1-(4-aminophenyl)propane-1,3-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A296720-500mg |

2-Amino-1-(4-aminophenyl)propane-1,3-diol |

2663-91-4 | 500mg |

$ 300.00 | 2022-06-08 | ||

| abcr | AB415944-1g |

2-Amino-1-(4-aminophenyl)propane-1,3-diol; . |

2663-91-4 | 1g |

€197.00 | 2025-02-17 | ||

| abcr | AB415944-5g |

2-Amino-1-(4-aminophenyl)propane-1,3-diol; . |

2663-91-4 | 5g |

€445.00 | 2025-02-17 | ||

| A2B Chem LLC | AF40283-1g |

2-Amino-1-(4-aminophenyl)propane-1,3-diol |

2663-91-4 | >95% | 1g |

$405.00 | 2024-04-20 | |

| A2B Chem LLC | AF40283-5g |

2-Amino-1-(4-aminophenyl)propane-1,3-diol |

2663-91-4 | >95% | 5g |

$620.00 | 2024-04-20 | |

| abcr | AB415944-1 g |

2-Amino-1-(4-aminophenyl)propane-1,3-diol |

2663-91-4 | 1g |

€197.30 | 2023-04-24 | ||

| abcr | AB415944-5 g |

2-Amino-1-(4-aminophenyl)propane-1,3-diol |

2663-91-4 | 5g |

€456.10 | 2023-04-24 | ||

| TRC | A296720-250mg |

2-Amino-1-(4-aminophenyl)propane-1,3-diol |

2663-91-4 | 250mg |

$ 185.00 | 2022-06-08 | ||

| TRC | A296720-1000mg |

2-Amino-1-(4-aminophenyl)propane-1,3-diol |

2663-91-4 | 1g |

$ 480.00 | 2022-06-08 | ||

| abcr | AB415944-500mg |

2-Amino-1-(4-aminophenyl)propane-1,3-diol; . |

2663-91-4 | 500mg |

€173.00 | 2025-02-17 |

2-Amino-1-(4-aminophenyl)propane-1,3-diol 関連文献

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

2663-91-4 (2-Amino-1-(4-aminophenyl)propane-1,3-diol) 関連製品

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2663-91-4)2-Amino-1-(4-aminophenyl)propane-1,3-diol

清らかである:99%

はかる:5g

価格 ($):264.0